2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

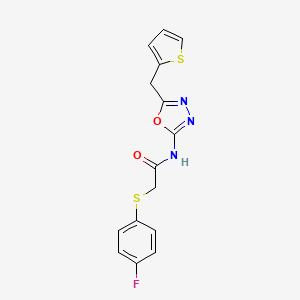

The compound 2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core linked to a 4-fluorophenylthio group and a thiophen-2-ylmethyl substituent. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . This compound’s unique structure combines fluorinated aromatic and heterocyclic components, which may enhance bioavailability and target specificity. Below, we compare its structural, synthetic, and biological properties with related analogues.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S2/c16-10-3-5-11(6-4-10)23-9-13(20)17-15-19-18-14(21-15)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRFUQYKHLTUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 293.32 g/mol. The presence of the oxadiazole ring and the thiophenyl moiety contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | |

| HCT-116 (Colon Cancer) | 0.80 | |

| ACHN (Renal Cancer) | 0.87 |

In a comparative study, another derivative exhibited IC50 values against MDA-MB-435 (melanoma) and T-47D (breast cancer) cell lines with growth percentages indicating effective inhibition at concentrations as low as .

The mechanism by which This compound exerts its effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies indicate that oxadiazole derivatives can inhibit enzymes such as EGFR and Src kinases, which are crucial in cancer cell signaling .

Antimicrobial Activity

Beyond anticancer properties, oxadiazoles are recognized for their antimicrobial effects. Compounds within this class have demonstrated activity against various bacterial strains and fungi. For instance:

The compound's thioether linkage may enhance its interaction with microbial targets, leading to increased efficacy.

Case Studies

Several case studies have explored the biological efficacy of related compounds:

- Antitumor Activity : A study involving a series of oxadiazole derivatives reported that certain modifications led to enhanced activity against leukemia and breast cancer cell lines .

- Inhibition Studies : Another investigation assessed the binding affinity of oxadiazole derivatives to alkaline phosphatase enzymes, revealing promising results that suggest potential therapeutic applications in enzyme modulation .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- The target compound’s 4-fluorophenylthio group differentiates it from halogenated analogues like 4d (4-chlorophenyl) and 5d (5-bromobenzofuran). Fluorination often enhances metabolic stability and membrane permeability .

- The thiophen-2-ylmethyl substituent introduces sulfur-based electron-rich aromaticity, contrasting with the isoxazole or benzofuran groups in and .

- High melting points (>200°C) in analogues like 4d and 5d suggest strong intermolecular interactions, likely due to hydrogen-bonding amide groups .

Key Observations :

- The target compound’s synthesis likely parallels methods for 5d , where oxadiazole-thiol intermediates react with halogenated acetamides .

- Ultrasonic-assisted synthesis (used for 5d ) improves reaction efficiency and yield compared to conventional methods (e.g., 4a ) .

- Halogenated arylacetamide derivatives (e.g., 4-chlorophenyl in 4d ) are common building blocks for such compounds .

Key Observations :

- The 4-fluorophenyl group in the target compound and 5d is associated with enhanced enzyme inhibition (e.g., tyrosinase, COX-2) due to its electron-withdrawing effects .

- Thiophene-containing analogues (like the target) may exhibit improved pharmacokinetics due to sulfur’s role in modulating lipophilicity .

Q & A

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions:

Thioether formation : React 4-fluorothiophenol with chloroacetyl chloride to form the thioether intermediate.

Oxadiazole ring construction : Use a cyclization reaction between a thiosemicarbazide derivative and a carbonyl compound (e.g., thiophen-2-ylmethyl carboxylic acid) under acidic conditions (e.g., H₂SO₄) .

Coupling reaction : Combine the thioether intermediate with the oxadiazole derivative using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF .

Characterization : Confirm purity and structure via ¹H/¹³C NMR, IR (amide C=O stretch at ~1670 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- NMR : Identify key signals (e.g., thiophen-2-ylmethyl protons at δ 4.5–5.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- IR : Detect amide I/II bands (~1650–1550 cm⁻¹) and C-F stretches (~1220 cm⁻¹) .

- Elemental analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Methodology :

- Anticancer activity : Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial screening : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition : Test inhibitory effects on COX-1/2 or kinases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for coupling efficiency .

- Catalyst screening : Test NaH, K₂CO₃, or DBU for thioether bond formation .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .

- Workflow : Monitor reaction progress via TLC (hexane:EtOAc 7:3) and optimize stoichiometry (1:1.2 molar ratio of intermediates) .

Q. How should researchers address contradictory data in oxidation/reduction reactions of the thioether group?

- Methodology :

- Controlled oxidation : Use H₂O₂ (30%) in acetic acid to selectively generate sulfoxide vs. mCPBA for sulfone derivatives .

- Reduction studies : Compare NaBH₄ (mild) vs. LiAlH₄ (harsh) to assess stability of the oxadiazole ring .

- Analytical validation : Characterize products via LC-MS and ²D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) .

- Biological testing : Corrogate activity data (e.g., IC₅₀, MIC) with electronic (Hammett σ) or steric (Taft Eₛ) parameters .

- Computational modeling : Perform QSAR studies using Gaussian or MOE to predict bioactivity .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

- Methodology :

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Docking studies : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., COX-2 PDB: 5KIR) .

- Mutagenesis : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis and IC₅₀ comparisons .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodology :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; quantify degradation via HPLC .

- Thermal stability : Use DSC/TGA to determine decomposition temperature (>200°C typical for oxadiazoles) .

- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation by UV-Vis spectroscopy .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodology :

Q. What troubleshooting approaches resolve low yields in large-scale synthesis?

- Methodology :

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Scale-up adjustments : Use flow chemistry to mitigate exothermic reactions and improve mixing .

- Byproduct analysis : Identify impurities via GC-MS and adjust stoichiometry/reactant purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.